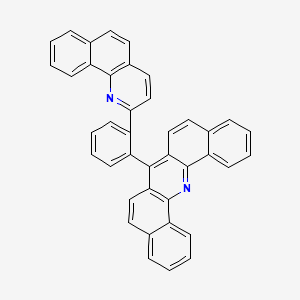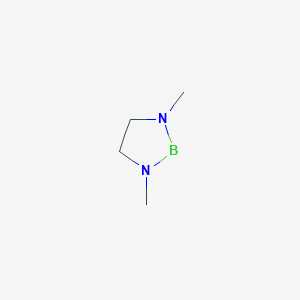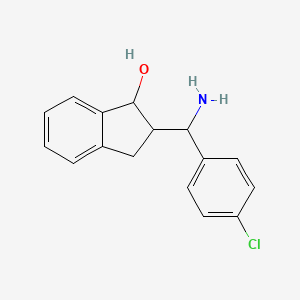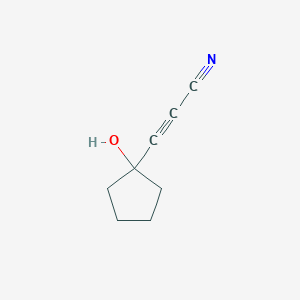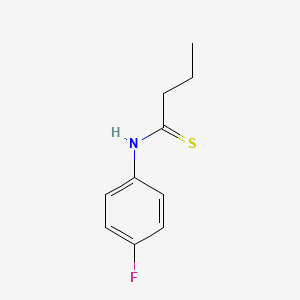
(Benzoyloxy)(tricyclohexyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzoyloxy)(tricyclohexyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a tricyclohexylstannane core Organotin compounds are known for their versatility in organic synthesis and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (benzoyloxy)(tricyclohexyl)stannane typically involves the reaction of tricyclohexylstannane with benzoyl peroxide. The reaction proceeds through a homolytic cleavage mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that subsequently react with tricyclohexylstannane . The reaction conditions often require a controlled temperature and the presence of a radical initiator to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation or C-Sn coupling reactions. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (Benzoyloxy)(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state stannanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .
Aplicaciones Científicas De Investigación
(Benzoyloxy)(tricyclohexyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and stannylation processes.
Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (benzoyloxy)(tricyclohexyl)stannane involves the formation of reactive intermediates, such as benzoyloxy radicals, which can interact with various molecular targets. These interactions often lead to the cleavage of stannyl-carbon bonds and the formation of new chemical bonds . The pathways involved in these reactions are typically radical-mediated, making the compound highly reactive under specific conditions.
Comparación Con Compuestos Similares
- Trimethyl(benzoyloxy)stannane
- Tetramethylstannane
- Tricyclohexyltin chloride
Comparison: (Benzoyloxy)(tricyclohexyl)stannane is unique due to its tricyclohexyl groups, which provide steric hindrance and influence its reactivity compared to other stannanes like trimethyl(benzoyloxy)stannane and tetramethylstannane . Tricyclohexyltin chloride, on the other hand, lacks the benzoyloxy group, making it less versatile in certain synthetic applications .
Propiedades
Número CAS |
32261-37-3 |
|---|---|
Fórmula molecular |
C25H38O2Sn |
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
tricyclohexylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C6H11.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1H,2-6H2;/q;;;;+1/p-1 |
Clave InChI |
YLTNMVLVPUHWLQ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
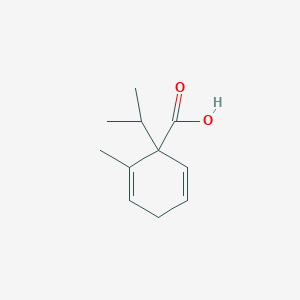

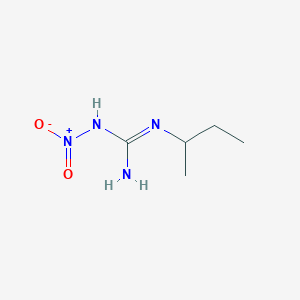
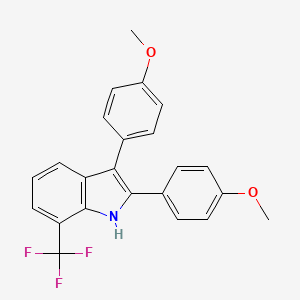

![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
